molecular formula C20H26O6 B2711745 Ethyl 2-(tert-butyl)-5-(2-isopropoxy-2-oxoethoxy)benzofuran-3-carboxylate CAS No. 384797-76-6

Ethyl 2-(tert-butyl)-5-(2-isopropoxy-2-oxoethoxy)benzofuran-3-carboxylate

Cat. No.: B2711745
CAS No.: 384797-76-6
M. Wt: 362.422
InChI Key: VSGYELDGGNNBIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(tert-butyl)-5-(2-isopropoxy-2-oxoethoxy)benzofuran-3-carboxylate (CAS: 384368-75-6) is a benzofuran derivative with the molecular formula C₁₉H₂₄O₆ and a molecular weight of 348.395 g/mol . Its structure features a benzofuran core substituted with a tert-butyl group at position 2, an ethoxycarbonylmethoxy group at position 5, and an ethyl ester at position 2. This compound is primarily utilized in synthetic chemistry and materials science, though its specific applications remain understudied in publicly available literature .

Properties

IUPAC Name

ethyl 2-tert-butyl-5-(2-oxo-2-propan-2-yloxyethoxy)-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O6/c1-7-23-19(22)17-14-10-13(24-11-16(21)25-12(2)3)8-9-15(14)26-18(17)20(4,5)6/h8-10,12H,7,11H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSGYELDGGNNBIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC(=O)OC(C)C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(tert-butyl)-5-(2-isopropoxy-2-oxoethoxy)benzofuran-3-carboxylate typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the tert-Butyl Group: This step often involves the use of tert-butyl halides in the presence of a strong base.

    Esterification: The carboxylate ester is formed by reacting the carboxylic acid with ethanol in the presence of an acid catalyst.

    Addition of the Ethoxy Group: This step involves the reaction of the benzofuran derivative with ethyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(tert-butyl)-5-(2-isopropoxy-2-oxoethoxy)benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy or tert-butyl groups using reagents like sodium ethoxide or tert-butyl lithium.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

Ethyl 2-(tert-butyl)-5-(2-isopropoxy-2-oxoethoxy)benzofuran-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(tert-butyl)-5-(2-isopropoxy-2-oxoethoxy)benzofuran-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzofuran Derivatives

The following table and analysis compare the target compound with two structurally related benzofuran derivatives, highlighting differences in substituents, molecular weight, and functional group effects.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number
Ethyl 2-(tert-butyl)-5-(2-isopropoxy-2-oxoethoxy)benzofuran-3-carboxylate C₁₉H₂₄O₆ 348.395 tert-butyl (C-2), ethoxycarbonylmethoxy (C-5), ethyl ester (C-3) 384368-75-6
Ethyl 2-methyl-5-(thiophen-2-ylsulfonylamino)benzo[g][1]benzofuran-3-carboxylate C₂₃H₂₁NO₆S₂ 479.55 methyl (C-2), thiophene sulfonamido (C-5), ethyl ester (C-3) 518053-38-8
Ethyl 2-(tert-butyl)-5-(2-(4-methoxyphenyl)-2-oxoethoxy)benzofuran-3-carboxylate C₂₄H₂₆O₆ 410.5 tert-butyl (C-2), 4-methoxyphenyl carbonylmethoxy (C-5), ethyl ester (C-3) 433701-96-3

Substituent Effects on Physicochemical Properties

Steric and Electronic Modifications The tert-butyl group in the target compound and the third entry (CAS: 433701-96-3) increases steric bulk compared to the methyl group in the thiophene-containing derivative (CAS: 518053-38-8). This bulk may reduce solubility in polar solvents but enhance thermal stability . The thiophene sulfonamido group (CAS: 518053-38-8) introduces sulfur atoms and a sulfonamide moiety, likely increasing hydrogen-bonding capacity and biological activity compared to alkoxy-based substituents .

Molecular Weight and Functional Diversity

  • The thiophene derivative (479.55 g/mol) has the highest molecular weight due to its sulfur-containing groups, which may impact pharmacokinetic properties (e.g., membrane permeability). The 4-methoxyphenyl derivative (410.5 g/mol) follows, with its extended aromatic system contributing to increased rigidity .
  • The target compound’s lower molecular weight (348.395 g/mol) suggests better solubility in organic solvents, making it more amenable to synthetic modifications .

Biological Activity

Ethyl 2-(tert-butyl)-5-(2-isopropoxy-2-oxoethoxy)benzofuran-3-carboxylate is a benzofuran derivative that has garnered attention due to its potential biological activities. Benzofuran compounds are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article explores the biological activity of this specific compound, examining its mechanisms, efficacy, and relevant research findings.

  • Molecular Formula : C22H22O6
  • Molecular Weight : 382.412 g/mol
  • IUPAC Name : Ethyl 5-(2-oxo-2-propan-2-yloxyethoxy)-2-phenyl-1-benzofuran-3-carboxylate

Antimicrobial Activity

Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. This compound may share these characteristics. A study on related benzofuran compounds showed promising results against various bacterial strains, including Mycobacterium tuberculosis and other pathogens. The structure–activity relationship (SAR) analysis suggests that modifications at the benzofuran nucleus can enhance antibacterial efficacy.

CompoundTarget PathogenMIC (μg/mL)Reference
Compound AM. tuberculosis H37Rv8
Compound BStaphylococcus aureus3.12
Compound CEscherichia coli6.25

Antitumor Activity

Benzofuran derivatives have also been studied for their anticancer properties. For instance, compounds with similar structures have demonstrated significant inhibition of cancer cell growth in various types of cancer, including leukemia and lung cancer. The compound's ability to inhibit tumor growth may be attributed to its interaction with specific cellular pathways involved in cancer proliferation.

Case Study : A recent study evaluated the cytotoxic effects of a series of benzofuran derivatives on different cancer cell lines. The results indicated that certain substitutions on the benzofuran ring significantly enhanced the anticancer activity, with inhibition rates exceeding 70% in some cases.

Cancer TypeInhibition Rate (%)Concentration (μM)Reference
Non-small cell lung cancer (NCI-H460)80.9210
Colon cancer (HCT-116)72.1410
Melanoma (MDA-MB-435)50.6410

The exact mechanism of action for this compound is still under investigation. However, studies suggest that benzofuran derivatives may exert their effects through the following mechanisms:

  • Inhibition of Enzymatic Activity : Many benzofurans act as inhibitors for various enzymes involved in cell signaling and metabolism.
  • Induction of Apoptosis : Some compounds promote programmed cell death in cancer cells by activating apoptotic pathways.
  • Modulation of Immune Responses : Certain derivatives have been shown to enhance immune responses against pathogens.

Q & A

How can reaction conditions be optimized to improve the yield and purity of Ethyl 2-(tert-butyl)-5-(2-isopropoxy-2-oxoethoxy)benzofuran-3-carboxylate during multi-step synthesis?

Methodological Answer:

  • Temperature Control: Gradual heating (e.g., 60–80°C) minimizes side reactions in esterification and etherification steps. Evidence suggests that higher temperatures (>100°C) may degrade sensitive functional groups like the benzofuran core .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilic substitution efficiency, while dichloromethane is preferred for Friedel-Crafts acylation to stabilize intermediates .
  • Catalysts: Lewis acids (e.g., BF₃·Et₂O) improve regioselectivity in benzofuran ring formation. Enzymatic catalysts (e.g., lipases) can enhance ester hydrolysis selectivity .
  • Purification: Gradient elution in flash chromatography (hexane/ethyl acetate) resolves structurally similar byproducts. Recrystallization from ethanol/water mixtures increases purity (>95%) .

What advanced spectroscopic techniques resolve ambiguities in characterizing the ester and ether substituents of this compound?

Methodological Answer:

  • 2D NMR (HSQC, HMBC): Correlates proton and carbon signals to confirm connectivity of the isopropoxy-2-oxoethoxy chain and tert-butyl group. For example, HMBC cross-peaks between the benzofuran C-5 oxygen and adjacent protons validate substituent positioning .
  • IR Spectroscopy: Identifies carbonyl stretching frequencies (~1740 cm⁻¹ for ester groups) and ether C-O-C vibrations (~1250 cm⁻¹) to distinguish overlapping functional groups .
  • High-Resolution Mass Spectrometry (HRMS): Precise mass determination (e.g., m/z 410.173 for C₂₄H₂₆O₆) differentiates between isobaric impurities .

How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?

Methodological Answer:

  • Substituent Variation: Synthesize analogs with modified substituents (e.g., replacing isopropoxy with methoxy or halogenated groups) to assess impact on bioactivity. Evidence shows tert-butyl groups enhance metabolic stability, while fluorinated moieties improve target binding .
  • In Vitro Assays: Test inhibition of enzymes (e.g., COX-2 for anti-inflammatory activity) using fluorogenic substrates. IC₅₀ values are compared to establish SAR trends .
  • Computational Docking: Use AutoDock Vina to predict binding affinities to target proteins (e.g., kinases), prioritizing analogs with favorable ΔG values (< -8 kcal/mol) for synthesis .

What computational approaches predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Simulate ligand-protein interactions (e.g., with TNF-α) over 100 ns to evaluate binding stability. RMSD < 2 Å indicates stable docking .
  • Density Functional Theory (DFT): Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity. HOMO-LUMO gaps < 4 eV suggest high chemical reactivity .
  • Pharmacophore Modeling: Define essential features (e.g., hydrogen bond acceptors at the ester group) using Schrödinger’s Phase to guide analog design .

How can contradictory bioactivity data from different studies be systematically addressed?

Methodological Answer:

  • Dose-Response Reproducibility: Validate results across multiple cell lines (e.g., HeLa vs. HEK293) using standardized protocols (e.g., MTT assays at 24/48-hour endpoints) .
  • Metabolite Profiling: Use LC-MS to identify degradation products (e.g., hydrolyzed esters) that may confound activity measurements .
  • Structural Confirmation: Re-analyze bioactive batches via X-ray crystallography to rule out polymorphic or stereochemical variations .

What methodologies elucidate the compound’s mechanism of action in enzyme inhibition?

Methodological Answer:

  • Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (ka/kd) to immobilized enzymes (e.g., acetylcholinesterase). A low kd (< 10⁻³ s⁻¹) indicates strong inhibition .
  • Isothermal Titration Calorimetry (ITC): Quantify enthalpy changes (ΔH) during ligand-enzyme binding to distinguish competitive vs. non-competitive inhibition .
  • Kinetic Studies: Use Lineweaver-Burk plots to determine inhibition constants (Ki). A non-linear plot suggests uncompetitive or mixed inhibition .

How can stability studies under varying pH and temperature conditions inform formulation strategies?

Methodological Answer:

  • Forced Degradation: Incubate the compound in buffers (pH 1–13) at 40°C for 48 hours. HPLC analysis identifies degradation pathways (e.g., ester hydrolysis at pH >10) .
  • Thermogravimetric Analysis (TGA): Determine decomposition temperatures (>200°C) to guide storage conditions (e.g., desiccated at 4°C) .
  • Light Exposure Testing: UV-vis spectroscopy monitors photodegradation; amber glass vials are recommended if λmax shifts occur .

What strategies resolve stereochemical uncertainties in derivatives of this compound?

Methodological Answer:

  • Chiral HPLC: Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to separate enantiomers. Retention time differences >2 minutes confirm resolution .
  • X-ray Crystallography: Resolve absolute configuration by analyzing anomalous scattering from heavy atoms (e.g., bromine-substituted analogs) .
  • Circular Dichroism (CD): Compare experimental CD spectra with DFT-simulated curves to assign R/S configurations .

How does this compound compare structurally and functionally to its closest analogs?

Comparative Analysis Table:

Analog Substituent Modifications Key Functional Differences Reference
Ethyl 5-bromo-2-methylbenzofuran-3-carboxylateBromine at C-5, methyl at C-2Reduced solubility; enhanced halogen bonding
Ethyl 5-(4-chlorobenzoyloxy) derivativeChlorobenzoyloxy at C-5Higher lipophilicity (LogP +0.5); stronger CYP3A4 inhibition
Ethyl 5-hydroxy-2-tert-butyl derivativeHydroxyl at C-5Increased antioxidant activity (IC₅₀ 12 μM vs. 25 μM)

What green chemistry approaches minimize waste in large-scale synthesis?

Methodological Answer:

  • Microwave-Assisted Synthesis: Reduces reaction times (e.g., from 12 hours to 30 minutes) and solvent use by 40% .
  • Biocatalysis: Employ immobilized Candida antarctica lipase for ester hydrolysis, achieving >90% yield with water as a solvent .
  • Solvent Recycling: Distill and reuse DMF via vacuum distillation, reducing E-factor by 1.5 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.